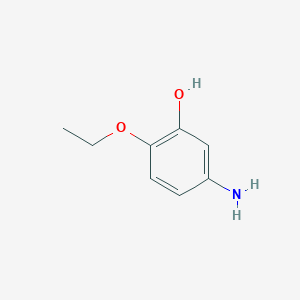![molecular formula C17H23FN2O B14144851 6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide CAS No. 903192-49-4](/img/structure/B14144851.png)
6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1’-cyclopentane]-1-carboxamide is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinoline moiety, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1’-cyclopentane]-1-carboxamide typically involves the cyclization of para-fluoroaniline and acetone under the catalysis of para-toluenesulfonic acid. The reaction is carried out by heating the mixture, which facilitates the cyclization process. The weight ratio of para-fluoroaniline to para-toluenesulfonic acid is maintained at 1: (0.01-2). Water generated during the reaction is removed by direct distillation or azeotropic distillation with an inert solvent .
Industrial Production Methods
For industrial-scale production, the synthesis method described above is advantageous due to its low cost, high raw material conversion rate, high yield, safety, and environmental friendliness. The process does not require any special equipment, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1’-cyclopentane]-1-carboxamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
科学的研究の応用
6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1’-cyclopentane]-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1’-cyclopentane]-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
Uniqueness
Compared to similar compounds, 6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1’-cyclopentane]-1-carboxamide stands out due to its unique spiro linkage, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
903192-49-4 |
|---|---|
分子式 |
C17H23FN2O |
分子量 |
290.38 g/mol |
IUPAC名 |
6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide |
InChI |
InChI=1S/C17H23FN2O/c1-12-11-17(8-4-5-9-17)20(16(21)19(2)3)15-7-6-13(18)10-14(12)15/h6-7,10,12H,4-5,8-9,11H2,1-3H3 |
InChIキー |
GCZHPFCMZLVLLA-UHFFFAOYSA-N |
正規SMILES |
CC1CC2(CCCC2)N(C3=C1C=C(C=C3)F)C(=O)N(C)C |
溶解性 |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


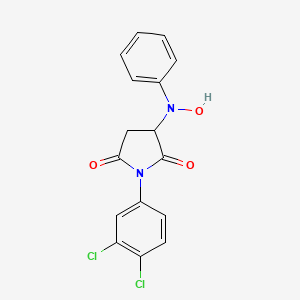
![Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14144779.png)
![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)
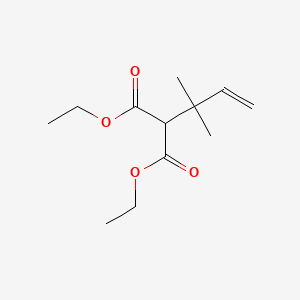
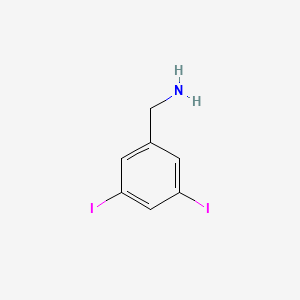
![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)
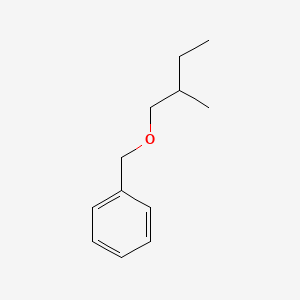


![1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)
![[Bis(ethylsulfanyl)methyl]benzene](/img/structure/B14144834.png)

